GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS) [, , , , ]. It is classified as a small molecule inhibitor and has been investigated for its potential as an anticancer agent due to the overexpression of hFAS in cancer cells [, , , , , ]. GSK2194069 exhibits a high binding affinity for the KR domain, effectively inhibiting its enzymatic activity and disrupting fatty acid synthesis [, , , ].
Molecular Structure Analysis
GSK2194069 is a triazolone derivative featuring a benzofuran moiety linked to a phenyl ring, which is further attached to the triazolone core []. A pyrrolidine ring, substituted with a cyclopropylcarbonyl group, is linked to the triazolone ring through a methylene bridge. The spatial arrangement of these chemical groups, particularly the conformation of the pyrrolidine ring, plays a crucial role in its binding affinity to the KR domain of hFAS [].
Mechanism of Action
GSK2194069 exerts its effect by binding to the keto-substrate site of the β-ketoacyl reductase (KR) domain of hFAS [, ]. This binding inhibits the KR domain's enzymatic activity, effectively blocking the reduction step in the fatty acid synthesis pathway [, , , , ]. This inhibition leads to a decrease in the production of long-chain fatty acids, which are essential for cell membrane synthesis, energy storage, and signaling molecule production [, , , ]. The reduced fatty acid availability disrupts lipid metabolism and ultimately inhibits the proliferation of cancer cells [, , , , ].
Applications
Investigating hFAS as a therapeutic target: GSK2194069 serves as a valuable tool to study the role of hFAS in various diseases, particularly cancer. Researchers use it to validate hFAS as a potential drug target and to explore the downstream effects of its inhibition on cellular processes [, , , ]. For example, studies have utilized GSK2194069 to demonstrate the sensitivity of Nf2-deficient cells, including schwannoma and meningioma cells, to FASN inhibitors [].
Developing new cancer therapies: The potent inhibitory activity of GSK2194069 against hFAS has spurred research into its potential as an anticancer agent [, , , ]. Preclinical studies have investigated its efficacy against various cancer types, including lung cancer, melanoma, and prostate cancer [, , , ]. While some earlier FASN inhibitors faced limitations due to side effects, newer generations, including GSK2194069, show promise as potential therapeutics [].
Understanding mechanisms of drug resistance: The study utilizing GSK2194069 along with other FASN inhibitors (Fasnall, TVB-3166) on LNCaP-LN3 prostate cancer cells provided valuable insights into the metabolic flexibility of cancer cells []. The research highlighted how cancer cells adapt to FAS inhibition by increasing fatty acid and glycerophospholipid content endogenously, emphasizing the need to address drug resistance mechanisms [].
Developing PET imaging probes: Researchers have explored the potential of developing radiolabeled GSK2194069 derivatives as PET imaging probes to detect FASN expression in vivo []. While initial attempts faced challenges related to pharmacokinetics and biodistribution, this research highlights the ongoing efforts to develop FASN-specific imaging agents [].
Validating the efficacy of other FASN inhibitors: GSK2194069 serves as a benchmark compound for evaluating the efficacy of other putative FASN inhibitors []. By comparing the metabolic profiles induced by different inhibitors to that of GSK2194069, researchers can identify compounds that may not directly target FASN, as exemplified by the study involving Fasnall [].
Future Directions
Optimizing pharmacokinetic properties: Further research is needed to improve the pharmacokinetic properties of GSK2194069 and its derivatives, particularly for in vivo applications like PET imaging. Modifications to the molecular structure could enhance its absorption, distribution, metabolism, and excretion profile, leading to better tumor targeting and reduced off-target effects [].
Exploring combination therapies: Combining GSK2194069 with other anticancer agents could potentially enhance its therapeutic efficacy. Studies investigating synergistic effects with existing chemotherapies or targeted therapies could lead to novel treatment strategies for various cancers [].
Related Compounds
Compound Description: C75 is a synthetic fatty acid synthase (FASN) inhibitor. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. [, ]
Relevance: Like GSK2194069, C75 targets and inhibits FASN, suggesting a shared mechanism of action. Both compounds highlight the potential of FASN inhibition as a therapeutic strategy in cancer. [, ]
Compound Description: Cerulenin is a natural product FASN inhibitor isolated from the fungus Cephalosporium caerulens. It acts by covalently binding to the ketoacyl synthase domain of FASN. []
Relevance: Cerulenin and GSK2194069 both inhibit FASN, albeit through different mechanisms. This shared target underscores the importance of FASN as a potential target for anticancer therapies. []
Fasnall
Compound Description: Initially considered a FASN inhibitor, Fasnall has been shown to primarily act as a respiratory Complex I inhibitor. This finding highlights the importance of careful validation of small molecule inhibitors to accurately understand their mechanisms of action. []
Relevance: Although initially thought to target FASN like GSK2194069, Fasnall's activity as a Complex I inhibitor distinguishes it. This difference emphasizes the need for robust target validation in drug discovery. []
TVB-2640
Compound Description: TVB-2640 is an orally bioavailable FASN inhibitor that has entered clinical trials for cancer treatment. [, ]
Relevance: TVB-2640 and GSK2194069 both target FASN, indicating a shared therapeutic target for cancer. The clinical progression of TVB-2640 suggests potential for GSK2194069 and other FASN inhibitors in cancer treatment. [, ]
TVB-3166
Compound Description: TVB-3166 is another FASN inhibitor with potential anticancer activity. []
Relevance: Similar to GSK2194069, TVB-3166 targets FASN, indicating a shared mechanism of action and therapeutic potential. []
JNJ-54302833
Compound Description: JNJ-54302833 is a FASN inhibitor currently under preclinical investigation as a potential anticancer agent. []
Relevance: JNJ-54302833 shares the same target as GSK2194069, FASN. This common target highlights the interest in FASN inhibition as a therapeutic strategy for cancer. []
IPI-9119
Compound Description: IPI-9119 is a FASN inhibitor in preclinical development as a potential anticancer therapy. []
Relevance: Both IPI-9119 and GSK2194069 target FASN, supporting the exploration of FASN inhibitors as anticancer agents. []
11C-methyltriazolones
Compound Description: These compounds represent a series of triazolone derivatives developed as potential positron emission tomography (PET) imaging probes for FASN. While they exhibited promising binding affinity for FASN, their in vivo pharmacokinetics require further optimization for effective tumor targeting. []
Relevance: The 11C-methyltriazolones, while designed for imaging, are structurally related to GSK2194069 and target FASN, illustrating the potential for developing various chemical scaffolds targeting this enzyme for therapeutic or diagnostic purposes. []
Imidazopyridine
Compound Description: Imidazopyridine derivatives have shown potent inhibitory activity against FASN, with reported IC50 values in the nanomolar range. []
Relevance: The potent FASN inhibitory activity of imidazopyridines, along with GSK2194069, highlights this chemical class as a valuable starting point for developing new FASN inhibitors. []
Epigallocatechin-3-gallate (EGCG)
Compound Description: EGCG is a natural polyphenol found in green tea that has demonstrated FASN inhibitory activity. []
Relevance: Although structurally distinct from GSK2194069, EGCG's ability to inhibit FASN highlights the potential of targeting this enzyme from both synthetic and natural product sources. []
Platensimycin
Compound Description: Platensimycin is a natural product with antibiotic activity that also exhibits FASN inhibitory effects. []
Relevance: Platensimycin, like GSK2194069, targets FASN, demonstrating the enzyme's relevance in diverse therapeutic areas, including cancer and bacterial infections. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2033 is an antagonist of liver X receptor α (LXRα) and LXRβ (IC50s = 0.1 and 0.398 µM, respectively) that has no agonist activity in an LXR transactivation assay. It inhibits LXR agonist-induced and basal expression of the LXR target genes ATP-binding cassette transporter 1 (ABCA1) and sterol regulatory element binding protein 1c (SREBP-1c) in THP-1 and HepG2 cells, respectively. However, GSK2033 binds promiscuously to a variety of nuclear receptors including RORγ, RXRα, ERα, and ERβ in a nuclear receptor specificity assay in HEK293 cells and, in a mouse model of non-alcoholic fatty liver disease (NAFLD), it induces the expression of fatty acid synthase and SREBP-1.2 The first potent cell-active LXR antagonist GSK-2033 is a potent cell-active LXR antagonist (pIC50 = 7.5). It enhances T-cell proliferation and blocks T 0901317-antiproliferative activity on T-cells and is cell permeable.
Goe 6976 is an organic heterohexacyclic compound and an indolocarbazole. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor. An inhibitor of calcium-dependent isoforms of protein kinase C.
Goralatide is a tetrapeptide that is Ser-Asp-Lys-Pro in which the N-terminal amino group carries an acetyl group. It is selective inhibitor of primitive haematopoietic cell proliferation and exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. It has a role as an anti-inflammatory agent and a pro-angiogenic agent. It is functionally related to a Ser-Asp-Lys-Pro. It is a conjugate acid of a goralatide(1-).